molecular formula C2H2ClF B3031283 (Z)-1-Chloro-2-fluoroethylene CAS No. 2268-31-7

(Z)-1-Chloro-2-fluoroethylene

Cat. No.: B3031283
CAS No.: 2268-31-7
M. Wt: 80.49 g/mol
InChI Key: MTKHTBWXSHYCGS-UPHRSURJSA-N
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Description

(Z)-1-Chloro-2-fluoroethylene: is an organofluorine compound with the molecular formula C2H2ClF. It is a halogenated derivative of ethylene, characterized by the presence of both chlorine and fluorine atoms attached to the carbon-carbon double bond. The (Z) configuration indicates that the chlorine and fluorine atoms are on the same side of the double bond, which can influence the compound’s reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Chloro-2-fluoroethylene typically involves halogenation reactions starting from ethylene or its derivatives. One common method is the addition of chlorine and fluorine across the double bond of ethylene under controlled conditions. This can be achieved using reagents such as chlorine gas (Cl2) and hydrogen fluoride (HF) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: (Z)-1-Chloro-2-fluoroethylene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Addition Reactions: The double bond can react with electrophiles, such as hydrogen halides (HX), to form addition products.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used.

    Addition Reactions: Hydrogen halides (HCl, HBr) or other electrophiles can be used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed:

    Substitution Reactions: Products such as 1-fluoro-2-hydroxyethylene or 1-chloro-2-aminoethylene.

    Addition Reactions: Products like 1-chloro-1,2-difluoroethane.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: (Z)-1-Chloro-2-fluoroethylene is used as an intermediate in the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new materials and chemicals.

Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing

Industry: In the industrial sector, this compound is used in the production of specialty polymers and other materials that require the unique properties imparted by the presence of both chlorine and fluorine atoms.

Mechanism of Action

The mechanism by which (Z)-1-Chloro-2-fluoroethylene exerts its effects depends on the specific reactions it undergoes. In general, the presence of the chlorine and fluorine atoms can influence the compound’s reactivity by stabilizing or destabilizing certain intermediates. The molecular targets and pathways involved in its reactions are determined by the nature of the substituents and the conditions under which the reactions occur.

Comparison with Similar Compounds

    (E)-1-Chloro-2-fluoroethylene: The (E) isomer where the chlorine and fluorine atoms are on opposite sides of the double bond.

    1-Chloro-1-fluoroethylene: A compound with the chlorine and fluorine atoms attached to the same carbon atom.

    1,2-Dichloroethylene: A compound with two chlorine atoms attached to the double bond.

Uniqueness: (Z)-1-Chloro-2-fluoroethylene is unique due to its (Z) configuration, which can result in different physical and chemical properties compared to its (E) isomer and other similar compounds

Properties

IUPAC Name

(Z)-1-chloro-2-fluoroethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClF/c3-1-2-4/h1-2H/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKHTBWXSHYCGS-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\Cl)\F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-31-7
Record name Ethylene, 1-chloro-2-fluoro-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the binding interaction of (Z)-1-Chloro-2-fluoroethylene with acetylene unique compared to other haloethylenes?

A: this compound exhibits a distinct binding preference with acetylene. Unlike other haloethylenes where acetylene typically forms a hydrogen bond with the most electronegative halogen atom, in this compound, the acetylene preferentially interacts with the chlorine atom despite the presence of a more electronegative fluorine atom [, , ]. This preference is attributed to the balance between electrostatic interactions and steric factors. While fluorine possesses a higher negative electrostatic potential, forming a hydrogen bond with chlorine allows for a more favorable secondary interaction between the acetylene's triple bond and the geminal hydrogen atom on this compound [, , ].

Q2: What is the significance of the "side-binding" configuration observed in the this compound-acetylene complex?

A: The "side-binding" configuration, where acetylene interacts with a geminal fluorine-hydrogen atom pair, is observed in cases like cis-1,2-difluoroethylene-acetylene [] and 2-chloro-1,1-difluoroethylene-acetylene []. This configuration arises due to the steric hindrance posed by the fluorine atoms, preventing the acetylene from directly approaching the most electronegative atom. Despite being sterically less favorable, the "side-binding" arrangement highlights the significance of the secondary interaction between the acetylene triple bond and the geminal hydrogen atom in stabilizing the complex [, ].

Q3: What spectroscopic techniques were employed to study this compound and its complexes?

A: Researchers utilized Fourier transform microwave spectroscopy within the 5.1 to 21.2 GHz frequency range to investigate the rotational spectra of this compound and its complexes with molecules like acetylene [, , ]. This technique allowed for precise determination of rotational constants, which were subsequently used to elucidate the structures of the complexes and gain insights into the intermolecular interactions.

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